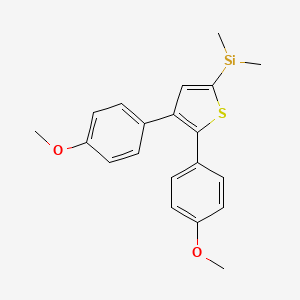
CID 20469675
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane is an organosilicon compound characterized by the presence of two methoxyphenyl groups attached to a thiophene ring, which is further bonded to a dimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane typically involves the following steps:
Formation of the Thiophene Core: The thiophene core can be synthesized through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a thiophene derivative and a boronic acid or ester.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions, where the thiophene core reacts with methoxybenzene derivatives in the presence of a suitable catalyst.
Attachment of the Dimethylsilyl Group: The final step involves the silylation of the thiophene core using a dimethylchlorosilane reagent under anhydrous conditions, often facilitated by a base such as triethylamine.
Industrial Production Methods
Industrial production of 4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the methoxyphenyl groups, converting them to phenols or other reduced forms.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the silicon center, where the dimethylsilyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be employed in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenols, reduced thiophene derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: It can be used as a building block for the synthesis of novel polymers and materials with specific electronic or optical properties.
Biology and Medicine
Drug Delivery: The compound’s ability to form stable complexes with various drugs can be exploited for targeted drug delivery systems.
Biological Probes: Its fluorescent properties can be utilized in the development of probes for biological imaging and diagnostics.
Industry
Coatings and Adhesives: The compound’s reactivity and stability make it suitable for use in high-performance coatings and adhesives.
Catalysis: It can serve as a ligand or catalyst in various industrial chemical reactions, enhancing reaction efficiency and selectivity.
Mécanisme D'action
The mechanism by which 4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane exerts its effects depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In drug delivery, it forms stable complexes with drugs, enhancing their solubility and bioavailability. The compound’s interactions with molecular targets and pathways are influenced by its structural features, such as the presence of methoxyphenyl groups and the thiophene ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane: Similar structure but with a methylsilyl group instead of a dimethylsilyl group.
4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane: Contains a phenylsilyl group, offering different electronic properties.
4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane: Features a trimethylsilyl group, affecting its steric and electronic characteristics.
Uniqueness
4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane is unique due to the combination of its methoxyphenyl groups and the dimethylsilyl group, which confer specific electronic and steric properties. These features make it particularly suitable for applications in organic electronics and materials science, where precise control over electronic properties is crucial.
Propriétés
Formule moléculaire |
C20H21O2SSi |
|---|---|
Poids moléculaire |
353.5 g/mol |
InChI |
InChI=1S/C20H21O2SSi/c1-21-16-9-5-14(6-10-16)18-13-19(24(3)4)23-20(18)15-7-11-17(22-2)12-8-15/h5-13H,1-4H3 |
Clé InChI |
FCYQRTIJAJMLBQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(SC(=C2)[Si](C)C)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















